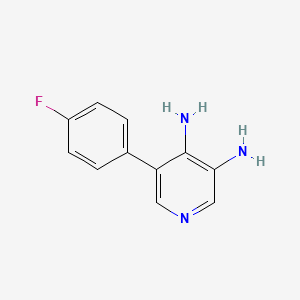

5-(4-Fluorophenyl)pyridine-3,4-diamine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(4-fluorophenyl)pyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3/c12-8-3-1-7(2-4-8)9-5-15-6-10(13)11(9)14/h1-6H,13H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGBWOOKYCGRSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CC(=C2N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673342 | |

| Record name | 5-(4-Fluorophenyl)pyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214373-94-0 | |

| Record name | 5-(4-Fluorophenyl)pyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 5-(4-Fluorophenyl)pyridine-3,4-diamine

Introduction: A Molecule of Interest in Modern Drug Discovery

5-(4-Fluorophenyl)pyridine-3,4-diamine is a heterocyclic organic compound with a chemical structure that positions it as a molecule of significant interest in medicinal chemistry and drug development.[1] Its core structure, a substituted diaminopyridine, is a well-established pharmacophore found in various biologically active agents.[2][3] The presence of the 3,4-diaminopyridine scaffold suggests potential applications in areas such as neuroscience, where the parent compound, 3,4-diaminopyridine (Amifampridine), is used to treat rare neuromuscular disorders by acting as a potassium channel blocker.[4][5] The addition of a 5-(4-fluorophenyl) group introduces further complexity and potential for nuanced biological activity, making a thorough understanding of its fundamental chemical properties, particularly its basicity, essential for its rational application in drug design.

This guide provides a comprehensive analysis of the basic properties of this compound, offering theoretical insights, practical experimental protocols for pKa determination, and a discussion of the implications of its basicity in the context of drug development.

Understanding the Basicity of this compound

The basicity of this compound is a composite of the electronic properties of its constituent parts: the pyridine ring, the two amino groups, and the 4-fluorophenyl substituent. The lone pair of electrons on the pyridine nitrogen is located in an sp² hybrid orbital and is not part of the aromatic π-system, making it available for protonation.[6][7] The two amino groups at the 3 and 4 positions also contribute significantly to the overall basicity of the molecule.

Electronic Influences on Basicity

The basicity of the nitrogen atoms in this compound is modulated by a combination of inductive and resonance effects from the substituents on the pyridine ring.

-

Amino Groups: The amino groups at the C3 and C4 positions are electron-donating groups through resonance, which increases the electron density on the pyridine ring and enhances the basicity of the pyridine nitrogen.[8] They also possess their own basicity, and their pKa values will be influenced by the electronic environment of the molecule.

-

4-Fluorophenyl Group: The 4-fluorophenyl group at the C5 position exerts a more complex influence. The fluorine atom is highly electronegative and exhibits a strong electron-withdrawing inductive effect (-I effect), which tends to decrease the basicity of the pyridine ring.[9][10] However, fluorine also has a lone pair of electrons that can be donated into the aromatic ring via a resonance effect (+M effect).[9][11] While the inductive effect of halogens typically outweighs their resonance effect, the overall impact on the basicity of the pyridine nitrogen will be a net decrease, though the precise magnitude is difficult to predict without experimental data.[11][12] The electron-withdrawing nature of the fluorophenyl group will likely reduce the pKa of the pyridine nitrogen compared to the unsubstituted 3,4-diaminopyridine.

The interplay of these electronic effects is illustrated in the diagram below:

Caption: Electronic effects in this compound.

Predicted Physicochemical Properties and pKa Values

| Property | 3,4-Diaminopyridine (Parent Compound) | This compound (Predicted) |

| Molecular Formula | C₅H₇N₃ | C₁₁H₁₀FN₃ |

| Molecular Weight | 109.13 g/mol [5][13] | 203.22 g/mol |

| pKa₁ (Pyridine N) | ~9.0 (estimated) | Slightly lower than 3,4-diaminopyridine due to the -I effect of the fluorophenyl group. |

| pKa₂ (Amino Group) | ~6.0 (estimated) | Expected to be similar to or slightly lower than 3,4-diaminopyridine. |

| LogP | -0.2 (for 2,4-diaminopyridine)[14] | Higher than 3,4-diaminopyridine due to the addition of the lipophilic fluorophenyl group. |

Note: The pKa values for 3,4-diaminopyridine are not explicitly found in the search results and are estimated based on the known pKa of pyridine (5.25)[7] and the strong electron-donating effect of two amino groups.

Experimental Determination of pKa

Accurate determination of the pKa values of this compound is crucial for understanding its behavior in biological systems. Potentiometric titration is a highly precise and commonly used method for this purpose.[15][16]

Protocol for pKa Determination by Potentiometric Titration

This protocol outlines the steps for determining the pKa of this compound using a standard potentiometric titration method.[17][18][19]

Materials and Equipment:

-

This compound sample

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

High-purity water (carbonate-free)

-

pH meter with a combination glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL, Class A)

-

Beaker (100 mL)

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh approximately 20-50 mg of this compound and dissolve it in 50 mL of high-purity water in a beaker. If solubility is an issue, a co-solvent such as methanol or ethanol can be used, but the pKa value will be specific to that solvent system.

-

Titration Setup: Place the beaker on a magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode into the solution, ensuring the electrode tip is fully submerged but not touching the stir bar.

-

Titration with HCl: Fill the burette with the standardized 0.1 M HCl solution. Record the initial pH of the sample solution. Add the HCl titrant in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added. Continue the titration well past the equivalence points.

-

Data Analysis: Plot the pH versus the volume of HCl added. The equivalence points can be determined from the inflection points of the titration curve. The pKa values can be determined from the pH at the half-equivalence points. A more accurate method is to plot the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve to precisely locate the equivalence points.[18]

-

Titration with NaOH (Optional): To determine the pKa of the protonated species, a back-titration can be performed. After the initial titration with HCl, titrate the resulting acidic solution with standardized 0.1 M NaOH, following the same procedure.

Caption: Workflow for pKa determination by potentiometric titration.

Implications of Basicity in Drug Development

The basicity of a drug candidate, quantified by its pKa, is a critical physicochemical parameter that profoundly influences its pharmacokinetic and pharmacodynamic properties.

-

Solubility and Dissolution: The pKa determines the extent of ionization of a compound at a given pH. Basic compounds like this compound will be more soluble in acidic environments, such as the stomach, where they exist in their protonated, charged form. This can impact the rate and extent of drug dissolution.

-

Absorption and Permeability: The degree of ionization affects a drug's ability to cross biological membranes. The uncharged, free base form is generally more lipophilic and can more readily diffuse across the lipid bilayers of the gastrointestinal tract and other cell membranes. The pH-partition hypothesis dictates that the absorption of a basic drug is favored in more alkaline environments like the small intestine.

-

Distribution: Plasma protein binding and tissue distribution can be influenced by the pKa of a drug.

-

Target Engagement: The ionization state of a drug molecule can be critical for its interaction with its biological target. For instance, if the target binding site has a specific charge distribution, the protonation state of the drug can significantly impact binding affinity.

-

Metabolism and Excretion: The pKa can influence the metabolic pathways and the rate of excretion of a drug.

Conclusion

This compound is a molecule with a rich chemical architecture that suggests a range of potential biological activities. A deep understanding of its basic properties is fundamental to its exploration as a drug candidate. This guide has provided a theoretical framework for understanding the electronic factors that govern its basicity, a practical protocol for the experimental determination of its pKa values, and an overview of the critical role of basicity in the drug development process. The insights and methodologies presented herein are intended to empower researchers and scientists to effectively harness the therapeutic potential of this and similar molecules.

References

-

MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Diaminopyridine. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

- Google Patents. (n.d.). CN114315706A - Synthetic method of 3, 4-diaminopyridine.

-

PubMed Central. (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]

-

Truman ChemLab. (n.d.). Spectrophotometric Determination Of The Pka Of Bromothymol Blue. Retrieved from [Link]

-

ACS Publications. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. ACS Omega. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

ACS Publications. (2010). Basicity of Pyridine and Some Substituted Pyridines in Ionic Liquids. The Journal of Organic Chemistry. Retrieved from [Link]

- Unknown Source. (n.d.).

-

PharmaCompass. (n.d.). 3,4-DAP. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Why is fluorine deactivating while OH is not?. Retrieved from [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

ResearchGate. (2025). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

myaware. (2020). 3,4-Diaminopyridine (3,4-DAP). Retrieved from [Link]

-

ACS Publications. (n.d.). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Retrieved from [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

-

Frontiers. (2022). Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Basicity of substituted pyridines. Retrieved from [Link]

-

Química Organica.org. (n.d.). basicity of pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Diaminopyridine. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. myaware.org [myaware.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 7. Pyridine - Wikipedia [en.wikipedia.org]

- 8. basicity of pyridine [quimicaorganica.org]

- 9. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 3,4-DAP | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 14. 2,4-Diaminopyridine | C5H7N3 | CID 68036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. scispace.com [scispace.com]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

5-(4-Fluorophenyl)pyridine-3,4-diamine chemical structure and analysis

An In-Depth Technical Guide to 5-(4-Fluorophenyl)pyridine-3,4-diamine: Structure, Analysis, and Applications

This guide provides a comprehensive technical overview of this compound, a heterocyclic amine of significant interest to researchers and professionals in drug discovery and development. We will delve into its chemical structure, physicochemical properties, analytical characterization, and its potential as a pivotal building block in medicinal chemistry. The insights provided herein are grounded in established analytical principles and draw from extensive experience in the synthesis and characterization of novel chemical entities.

Core Molecular Architecture and Physicochemical Profile

This compound is a substituted diaminopyridine. The core structure consists of a pyridine ring functionalized with two adjacent amine groups at positions 3 and 4, and a 4-fluorophenyl substituent at the 5-position. This unique arrangement of functional groups imparts specific chemical reactivity and makes it a valuable synthon for constructing more complex heterocyclic systems.

The presence of the ortho-diamine functionality is particularly significant, as it is a precursor for the formation of fused five-membered rings, such as imidazoles, which are prevalent in many biologically active molecules. The 4-fluorophenyl group is a common feature in modern pharmaceuticals; the fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate physicochemical properties like lipophilicity.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀FN₃ | Calculated |

| Molecular Weight | 203.22 g/mol | Calculated |

| CAS Number | Not available | N/A |

| Appearance | Expected to be a solid, from off-white to yellow or brown powder. | [1] |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | [1] |

| Melting Point | Not reported, but related diaminopyridines have melting points >200°C. | [1] |

Synthetic Strategy: A Conceptual Framework

The rationale for this approach is the high efficiency and functional group tolerance of palladium-catalyzed cross-coupling reactions. The subsequent nitration and reduction steps are standard procedures for introducing amino groups onto aromatic rings.

Caption: Proposed Synthetic Workflow for this compound.

Experimental Protocol (Hypothetical)

-

Nitration: To a solution of 3-amino-5-bromopyridine in concentrated sulfuric acid, cooled in an ice bath, fuming nitric acid is added dropwise. The reaction is carefully monitored and stirred until completion.

-

Suzuki Coupling: The resulting 5-bromo-3-nitropyridin-4-amine is coupled with 4-fluorophenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., dioxane/water). The mixture is heated under an inert atmosphere.

-

Reduction: The nitro group of 5-(4-fluorophenyl)-3-nitropyridin-4-amine is reduced to an amine. This can be achieved through catalytic hydrogenation (H₂ gas with a Pd/C catalyst) or by using a reducing agent like iron powder in acidic conditions.

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to yield the desired this compound.

Analytical Characterization and Quality Control

A robust analytical workflow is essential to confirm the identity, purity, and stability of the synthesized compound. This self-validating system ensures that the material meets the stringent quality requirements for subsequent applications in research and development.

Caption: Integrated Analytical Workflow for Quality Control.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity of the compound. A stability-indicating method is crucial to separate the main compound from any potential impurities or degradation products.[2]

Step-by-Step HPLC Protocol:

-

System Preparation: An HPLC system equipped with a UV detector is used. The system is purged and equilibrated with the mobile phase.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.

-

Mobile Phase: A gradient elution is often preferred for separating compounds with different polarities. A common mobile phase could be a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: A standard flow rate of 1.0 mL/min is used.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., 254 nm or 280 nm).

-

Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and diluted to an appropriate concentration for analysis.

-

Injection and Analysis: A defined volume (e.g., 10 µL) is injected, and the chromatogram is recorded. Purity is determined by the area percentage of the main peak.

Mass Spectrometry (MS)

Mass spectrometry provides unambiguous confirmation of the molecular weight of the compound.

Protocol for MS Analysis:

-

Ionization: Electrospray ionization (ESI) in positive mode is generally effective for nitrogen-containing compounds.

-

Sample Infusion: The sample, dissolved in a suitable solvent, is infused into the mass spectrometer.

-

Data Acquisition: The mass spectrum is acquired over a relevant m/z range.

-

Expected Result: The primary ion observed should be the protonated molecule [M+H]⁺ at an m/z of approximately 204.22.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure.

Expected NMR Spectral Data:

-

¹H NMR: The spectrum will show distinct signals for the aromatic protons on both the pyridine and the fluorophenyl rings, as well as signals for the two amino groups. The coupling patterns (e.g., doublets, triplets) and integration values will be consistent with the proposed structure.

-

¹³C NMR: The spectrum will display 11 distinct carbon signals corresponding to each unique carbon atom in the molecule. The chemical shifts will be characteristic of the aromatic and amine-substituted carbons.

-

¹⁹F NMR: A single signal is expected for the fluorine atom on the phenyl ring. Its chemical shift will be characteristic of an aryl fluoride.[3]

Table 2: Summary of Analytical Characterization Data

| Technique | Parameter | Expected Result | Rationale |

| HPLC | Purity | ≥ 95% | Ensures suitability for further use. |

| MS (ESI+) | [M+H]⁺ | m/z ≈ 204.22 | Confirms molecular weight. |

| ¹H NMR | Chemical Shifts & Coupling | Signals corresponding to aromatic and amine protons. | Elucidates proton environment. |

| ¹³C NMR | Number of Signals | 11 signals | Confirms the number of unique carbon atoms. |

| ¹⁹F NMR | Chemical Shift | Single peak in the aryl fluoride region. | Confirms the presence and environment of the fluorine atom. |

Utility in Drug Discovery and Development

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of biologically active compounds. The ortho-diamine moiety is a key pharmacophore that can be readily cyclized to form fused heterocyclic systems, such as imidazo[4,5-b]pyridines.[4][5] These scaffolds are present in a wide range of therapeutic agents with diverse biological activities, including antimicrobial and antiproliferative properties.[4][6]

The incorporation of this diamine into a drug discovery program allows for the systematic exploration of chemical space around the imidazopyridine core. The 4-fluorophenyl group provides a vector for further modification or can itself contribute to target binding.

Caption: Role as a Scaffold in a Drug Discovery Cascade.

Conclusion

This compound is a strategically important molecule for medicinal chemistry and drug development. Its unique structural features, particularly the reactive ortho-diamine and the drug-like fluorophenyl group, make it an ideal starting point for the synthesis of novel therapeutic candidates. The analytical methods outlined in this guide provide a robust framework for ensuring the quality and integrity of this compound, which is a prerequisite for its successful application in any research or development setting. As a senior application scientist, I endorse the systematic approach presented here for the synthesis, characterization, and utilization of this valuable chemical entity.

References

-

MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

ResearchGate. (2025). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Diaminopyridine. Retrieved from [Link]

-

Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Retrieved from [Link]

-

PMC. (n.d.). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Retrieved from [Link]

-

PMC. (n.d.). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 3, 4-diaminopyridine.

-

SEFH. (n.d.). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. Retrieved from [Link]

-

ResearchGate. (2025). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]

-

MDPI. (n.d.). 3,4-Diaminopyridine-2,5-dicarbonitrile. Retrieved from [Link]

-

Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

Sources

- 1. 3,4-Diaminopyridine | 54-96-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 4. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties [mdpi.com]

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 5-(4-Fluorophenyl)pyridine-3,4-diamine as a Protein Kinase Inhibitor Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-(4-fluorophenyl)pyridine-3,4-diamine scaffold represents a privileged structure in modern medicinal chemistry, particularly in the discovery of novel protein kinase inhibitors. Its inherent ability to form bidentate hydrogen bonds with the highly conserved kinase hinge region makes it an ideal starting point for inhibitor design. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this core, dissecting the molecule into its key pharmacophoric components: the pyridine-3,4-diamine hinge-binder, the 5-position aryl substituent, and the peripheral amine groups. We will explore the rationale behind proposed structural modifications, predict their impact on potency, selectivity, and physicochemical properties, and provide detailed, field-proven experimental protocols for synthesis and evaluation. This document serves as a strategic manual for researchers aiming to exploit this scaffold for the development of next-generation targeted therapeutics.

Introduction: The Strategic Value of the Pyridine-3,4-Diamine Core

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target families for drug discovery.[1] The design of kinase inhibitors frequently centers on molecules that can effectively compete with ATP for binding in the enzyme's active site.[2]

A cornerstone of this approach is the identification of scaffolds that can mimic the hydrogen bonding interactions of the adenine portion of ATP with the kinase "hinge region" — a flexible loop of amino acids connecting the N- and C-lobes of the kinase domain.[3] The this compound scaffold is a quintessential example of such a "hinge-binder." The vicinal 3,4-diamino groups are perfectly positioned to act as a bidentate hydrogen bond donor and acceptor pair, anchoring the molecule to the backbone of the hinge region and providing a stable foundation for achieving high-affinity binding.[4][5]

This guide will systematically deconstruct the SAR of this core, providing a logical framework for its optimization from a lead compound into a clinical candidate.

The Core Pharmacophore: A Tripartite Analysis

For the purpose of a systematic SAR exploration, we can dissect the this compound molecule into three primary regions, each offering distinct opportunities for modification and optimization.

Caption: Key pharmacophoric regions of the core scaffold.

Region A: The Pyridine-3,4-Diamine Hinge-Binding Motif

The primary role of the diaminopyridine core is to establish high-affinity interactions with the kinase hinge. This interaction typically involves two or three hydrogen bonds.[3]

-

N1 of the Pyridine: Acts as a hydrogen bond acceptor from a backbone NH group in the hinge (e.g., the NH of Cys604 in Mps1).[6][7]

-

3-Amino Group: The exocyclic amino group can act as a hydrogen bond donor to a backbone carbonyl in the hinge.

-

4-Amino Group: This group can also participate as a hydrogen bond donor, often forming a crucial second or third interaction that solidifies the binding. In some kinases, this interaction can induce an unusual "flipped-peptide" conformation in the hinge, which can be a key determinant of inhibitor selectivity.[6][7]

SAR Insights:

-

Scaffold Integrity: The pyridine core and the 3,4-diamine arrangement are generally considered immutable for this class of inhibitors. Modifications here, such as moving the nitrogens (e.g., to a pyrimidine) or the amines, would constitute a scaffold hop rather than optimization of the current series.[8]

-

Methylation: N-methylation of the pyridine ring (if chemically feasible) or the exocyclic amines would block their hydrogen bonding capability, leading to a significant or complete loss of potency.[9] This serves as a negative control experiment to confirm the proposed binding mode.

-

Bioisosteric Replacement: While the pyridine is optimal, related nitrogen-containing heterocycles like pyrazolo[3,4-b]pyridines have also been used to construct kinase inhibitors, suggesting some tolerance for scaffold variation while maintaining the key hinge-binding interactions.[10]

Region B: The 5-(4-Fluorophenyl) Group for Hydrophobic Pocket Interactions

The aryl group at the C5 position typically projects into a hydrophobic pocket within the ATP-binding site, often referred to as the "back pocket."[11] The nature of this substituent is critical for both potency and selectivity.

SAR Insights:

-

Role of the Fluorine: The 4-fluoro substituent is a common feature in kinase inhibitors. Its electron-withdrawing nature can influence the electronics of the phenyl ring and may engage in favorable dipole or halogen-bonding interactions within the pocket. It also often improves metabolic stability and membrane permeability.[12][13]

-

Positional Isomers: Moving the fluorine to the 2- or 3-position would alter the vector and electronic properties. This exploration is crucial to probe the specific topology of the target kinase's active site. For example, a 3-position substituent might be better tolerated than a 2-position one if the pocket is narrow near the point of attachment.

-

Substitution Patterns: Replacing the fluorine with other small, lipophilic groups (e.g., -CH₃, -Cl, -CN) can fine-tune van der Waals interactions. Larger or more polar groups (e.g., -OCH₃, -OH, -SO₂NH₂) can be used to seek out additional hydrogen bond donors or acceptors at the deeper end of the pocket, potentially increasing both potency and selectivity.[11] A 3,4,5-trimethoxyphenyl group, for instance, has been shown to provide excellent shape complementarity in the back pocket of the ALK2 kinase.[11]

Hypothetical SAR Table for Region B Modifications:

| Compound | R¹ (at Phenyl) | R² (at Phenyl) | Kinase IC₅₀ (nM) | Rationale for Change | Expected Outcome |

| Lead (1) | 4-F | H | 100 | Baseline compound | - |

| 2 | H | H | >1000 | Assess importance of fluorine | Reduced potency, confirms F is beneficial |

| 3 | 3-F | H | 150 | Probe alternative fluorine position | May decrease or maintain potency |

| 4 | 2-F | H | 500 | Probe alternative fluorine position | Likely decreased potency due to steric clash |

| 5 | 4-Cl | H | 80 | Explore alternative halogen | Similar or slightly improved potency |

| 6 | 4-CH₃ | H | 90 | Introduce small lipophilic group | Similar potency expected |

| 7 | 4-OCH₃ | H | 50 | Seek H-bond acceptor | Potential for improved potency |

| 8 | 3-OCH₃ | 4-OCH₃ | 15 | Mimic successful motifs from other inhibitors | Significant potency improvement expected |

Note: IC₅₀ values are hypothetical and for illustrative purposes, based on established medicinal chemistry principles.[11][12]

Region C: Amine Substitutions for Tuning Physicochemical Properties and Selectivity

The exocyclic 3- and 4-amino groups, while crucial for hinge binding, also provide vectors into the solvent-exposed region. Derivatization at these positions is a powerful strategy for modulating solubility, cell permeability, and metabolic stability, and for achieving selectivity against other kinases.

SAR Insights:

-

Primary Amines: The unsubstituted -NH₂ groups are vital for the bidentate hydrogen bonding. Therefore, any substitution must be carefully considered.

-

Mono-substitution: Adding a single, small alkyl or acyl group to one of the amines could be tolerated if the other amine maintains the key interactions. However, this often leads to reduced potency.

-

Linking to Solubilizing Groups: A more common strategy is to replace one of the amines with a linker attached to a solubilizing group (e.g., piperazine, morpholine). This is a classic strategy to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For example, replacing a phenol with a 4-phenylpiperazine was shown to dramatically improve cellular potency in a series of ALK2 inhibitors.[11] This modification would, however, disrupt the bidentate binding and represents a significant departure from the core pharmacophore. A more subtle approach is to append such groups to the phenyl ring in Region B.

Synthetic Strategy and Experimental Protocols

A robust and flexible synthetic route is paramount for executing a successful SAR campaign. The core scaffold can be assembled through established heterocyclic chemistry methodologies.

General Synthesis Workflow

Sources

- 1. reactionbiology.com [reactionbiology.com]

- 2. Hinge Binders Library - Enamine [enamine.net]

- 3. biosolveit.de [biosolveit.de]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diaminopyridine-Based Potent and Selective Mps1 Kinase Inhibitors Binding to an Unusual Flipped-Peptide Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diaminopyridine-based potent and selective mps1 kinase inhibitors binding to an unusual flipped-Peptide conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Imperative of Fluorine in Pyridine Diamine Scaffolds: A Guide to Synthesis and Application

Introduction: The Unseen Influence of a Single Atom

In the landscape of modern drug discovery, the pyridine diamine scaffold stands as a privileged structure, a testament to its ability to form critical hydrogen bond interactions within the hinge region of numerous protein kinases.[1] However, the relentless pursuit of enhanced potency, selectivity, and optimized pharmacokinetic profiles demands a more nuanced approach than simple scaffold generation. This is where the strategic incorporation of fluorine—the smallest and most electronegative of the halogens—transforms a common scaffold into a high-performance pharmacological tool.[2]

The judicious placement of a fluorine atom onto the pyridine ring is not a mere substitution; it is a profound alteration of the molecule's electronic and physical properties.[2][3] By introducing fluorine, we can engineer a cascade of beneficial changes:

-

Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen and adjacent amino groups. This fine-tuning of basicity can be critical for optimizing target engagement, improving cell permeability, and avoiding off-target effects related to excessive basicity.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at positions susceptible to oxidative metabolism by cytochrome P450 enzymes can effectively block these metabolic pathways, thereby increasing the drug's half-life and bioavailability.

-

Improved Binding Affinity: Fluorine can engage in unique, non-covalent interactions with protein active sites, including hydrogen bonds and dipole-dipole interactions, which can significantly enhance binding affinity and potency.

-

Conformational Control: The steric bulk and electronic properties of fluorine can influence the preferred conformation of the molecule, locking it into a bioactive shape that is more favorable for receptor binding.

This guide provides an in-depth exploration of the discovery and synthesis of novel fluorinated pyridine diamines, offering not just protocols, but the strategic rationale behind them. We will navigate the synthetic challenges, delve into characterization, and examine the real-world application of these powerful molecules in drug development.

Part 1: Strategic Synthesis of Fluorinated Pyridine Diamines

The synthesis of a fluorinated pyridine diamine is a multi-step process where regioselectivity is paramount. The sequence of fluorination and amination reactions must be carefully considered to achieve the desired isomer. A common and effective strategy involves starting with a readily available dihalopyridine, introducing the fluorine atom via nucleophilic aromatic substitution (SNAr), and then installing the amino groups.

A particularly valuable target is 3-fluoro-2,6-diaminopyridine , as the fluorine atom at the 3-position can significantly influence the electronic environment of the adjacent amino groups without adding significant steric bulk.

Synthetic Strategy Overview

Our chosen strategy begins with 2,6-dichloropyridine. The key challenge is to selectively replace one chlorine with fluorine, and then both remaining halogens with amino groups. A more controlled approach involves nitration to direct the subsequent substitutions, followed by reduction. The general workflow is outlined below.

Caption: Synthetic workflow for 3-fluoro-2,6-diaminopyridine.

This pathway is logical because:

-

Nitration: Nitrating 2,6-dichloropyridine activates the ring for subsequent nucleophilic substitution and directs the incoming nucleophiles.

-

Halogen Exchange (Halex): Replacing a chlorine with fluorine is a well-established industrial process. Performing this step before amination prevents unwanted side reactions with the more nucleophilic amino groups.

-

Selective Amination: The fluorine atom is a poor leaving group in SNAr compared to chlorine, especially on an activated pyridine ring. This allows for the selective replacement of the remaining chlorine at the 2-position with an amino group.[4]

-

Reduction: The final reduction of the nitro group to an amine is a clean and high-yielding transformation.

Experimental Protocol: Synthesis of 3-Fluoro-2,6-diaminopyridine

This protocol is a composite of established methodologies and should be performed by trained chemists with appropriate safety precautions.

Step 1: Nitration of 2,6-Dichloropyridine

-

To a stirred solution of concentrated sulfuric acid (120 mL), slowly add 2,6-dichloropyridine (40g, 0.27 mol) while maintaining the temperature below 30°C using an ice bath.

-

Slowly add concentrated nitric acid (120 mL) dropwise to the mixture, ensuring the temperature does not exceed 30°C.

-

After the addition is complete, heat the reaction mixture to 90°C and maintain for 10 hours.[5]

-

Cool the reaction to room temperature and pour it carefully onto 200g of crushed ice.

-

Neutralize the solution with a 50% aqueous sodium hydroxide solution, keeping the temperature below 20°C.

-

The resulting precipitate is filtered, washed with cold water, and dried to yield 2,6-dichloro-3-nitropyridine.

Step 2: Fluorination via Halogen Exchange (Halex)

-

In a suitable reactor, combine 2,6-dichloro-3-nitropyridine (45g, 0.23 mol), spray-dried potassium fluoride (KF) (20g, 0.34 mol), and sulfolane (200 mL).

-

Heat the mixture to 180-220°C with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by GC-MS.

-

After cooling, the reaction mixture is filtered to remove inorganic salts.

-

The filtrate is subjected to fractional distillation under reduced pressure to isolate 2-chloro-6-fluoro-3-nitropyridine.

Step 3: Regioselective Amination

-

Charge a high-pressure autoclave with 2-chloro-6-fluoro-3-nitropyridine (35g, 0.20 mol) and aqueous ammonia (1.5 L, approx. 10.7 mol).[4]

-

Seal the autoclave and heat to 120-140°C for 20-24 hours. The internal pressure will increase significantly.

-

After cooling, a solid precipitate of 2-amino-6-fluoro-3-nitropyridine will form.

-

Collect the solid by filtration, wash with water, and dry. The aqueous filtrate can be extracted with ethyl acetate to recover additional product.

Step 4: Reduction of the Nitro Group

-

In a hydrogenation vessel, suspend 2-amino-6-fluoro-3-nitropyridine (30g, 0.19 mol) in ethanol (300 mL).

-

Add 10% Palladium on carbon (Pd/C) catalyst (1.5 g, 5 wt%).

-

Pressurize the vessel with hydrogen gas (H₂) to 50-60 psi.

-

Stir the reaction mixture at room temperature for 4-6 hours, or until hydrogen uptake ceases.

-

Carefully vent the vessel and filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield crude 3-fluoro-2,6-diaminopyridine. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

The Critical Role of Protecting Groups

For the synthesis of unsymmetrically substituted diaminopyridines, or to control reactivity, the use of amine protecting groups is essential. The tert-butoxycarbonyl (Boc) group is particularly useful due to its stability in basic and nucleophilic conditions and its facile removal under acidic conditions.[6][7]

Scenario: If one wanted to introduce a different amine at the 2-position, a protecting group strategy would be necessary.

Caption: Protecting group workflow for unsymmetrical diamines.

This orthogonal strategy allows for the selective functionalization of one amino group while the other remains masked, opening up a vast chemical space for generating diverse compound libraries.[8] The choice of the Boc group is strategic: it withstands the conditions for nitro group reduction (catalytic hydrogenation) and subsequent nucleophilic reactions, but can be cleanly removed at the end of the synthesis with an acid like trifluoroacetic acid (TFA).[7][9]

Part 2: Characterization of Fluorinated Pyridine Diamines

Unambiguous characterization is a cornerstone of chemical synthesis. For fluorinated compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful. In addition to standard ¹H and ¹³C NMR, ¹⁹F NMR provides a direct window into the electronic environment of the fluorine atom.[10]

NMR Spectroscopy

The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making ¹⁹F NMR a highly sensitive technique.[11] Key features to analyze include:

-

¹⁹F Chemical Shift (δ): The chemical shift of the fluorine atom is highly sensitive to its electronic environment. For a compound like 3-fluoro-2,6-diaminopyridine, the fluorine signal will be influenced by the electron-donating amino groups and the pyridine ring.

-

J-Coupling: Spin-spin coupling between ¹⁹F and adjacent ¹H and ¹³C nuclei provides invaluable structural information. The magnitude of these coupling constants (e.g., ³JHF, ¹JCF, ²JCF) helps confirm the position of the fluorine atom relative to other atoms in the molecule.[2]

Representative Spectroscopic Data

The table below presents predicted and typical experimental data for the target molecule, 3-fluoro-2,6-diaminopyridine . These values are crucial for reaction monitoring and final product confirmation.

| Parameter | Nucleus | Predicted Chemical Shift (δ, ppm) | Key Couplings (J, Hz) | Rationale / Notes |

| Pyridine H-4 | ¹H | ~6.8 - 7.0 | ³JHH ≈ 8.0 Hz, ⁴JHF ≈ 6.0 Hz | Doublet of doublets. Upfield shift due to two -NH₂ groups. Split by H-5 and F-3. |

| Pyridine H-5 | ¹H | ~5.8 - 6.0 | ³JHH ≈ 8.0 Hz, ³JHF ≈ 10.0 Hz | Doublet of doublets. Strongly shielded by both amino groups. Split by H-4 and F-3. |

| Amino Protons (-NH₂) | ¹H | ~4.5 - 5.5 (broad) | - | Broad signals, position is solvent and concentration dependent. May exchange with D₂O. |

| Pyridine C-2 | ¹³C | ~155 | ²JCF ≈ 15 Hz | Downfield shift due to attached nitrogen and amino group. Coupled to F-3. |

| Pyridine C-3 | ¹³C | ~140 | ¹JCF ≈ 240 Hz | Directly attached to fluorine, resulting in a large one-bond coupling constant. |

| Pyridine C-4 | ¹³C | ~135 | ²JCF ≈ 20 Hz | Coupled to F-3. |

| Pyridine C-5 | ¹³C | ~95 | ³JCF ≈ 5 Hz | Significantly shielded carbon due to ortho and para amino groups. |

| Pyridine C-6 | ¹³C | ~158 | ⁴JCF ≈ 3 Hz | Similar environment to C-2. |

| Pyridine F-3 | ¹⁹F | -130 to -145 (vs. CFCl₃) | ⁴JFH ≈ 6.0 Hz, ³JFH ≈ 10.0 Hz | Chemical shift is highly dependent on the electronic donation from the amino groups. |

Note: Predicted values are based on computational models and data from similar structures. Actual experimental values may vary based on solvent and other conditions.[12]

Part 3: Application in Drug Discovery - A Kinase Inhibitor Case Study

The true value of a synthetic methodology is demonstrated by its application. Fluorinated diaminopyridines and their close isosteres, diaminopyrimidines, are highly effective scaffolds for kinase inhibitors, targeting the ATP-binding site.[1][13]

Case Study: Focal Adhesion Kinase (FAK) Inhibitors

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a key role in cell proliferation, survival, and migration.[1] As such, it is a high-value target for anticancer drug development. Many potent FAK inhibitors are built upon a 2,4-diaminopyrimidine core, which serves the same hinge-binding function as a 2,6-diaminopyridine.

The strategic introduction of fluorine can be used to optimize the properties of these inhibitors. Consider the hypothetical structure-activity relationship (SAR) below, based on common findings in kinase inhibitor design:

| Compound | R¹ | R² | FAK IC₅₀ (nM) | Rationale for Activity Change |

| 1 (Parent) | H | H | 50 | Baseline activity from the core diaminopyridine scaffold binding to the kinase hinge. |

| 2 | F | H | 15 | Fluorine at the 3-position lowers the pKa of the amino groups, potentially optimizing H-bond geometry. It may also form favorable interactions in a nearby sub-pocket. |

| 3 | H | F | 85 | Fluorine at the 4-position may introduce unfavorable steric or electronic interactions, disrupting the optimal binding pose. |

| 4 | OMe | H | 120 | The methoxy group is larger than fluorine and may introduce a steric clash, reducing potency despite its electron-withdrawing character. |

This simplified SAR demonstrates the profound and position-dependent impact of fluorine substitution. The improved potency of Compound 2 is a direct result of the electronic modulation and potential for new interactions afforded by the fluorine atom—an outcome that could not be achieved with a simple methyl or methoxy group. This highlights the unique role of fluorine in fine-tuning molecular properties for enhanced biological function.[14][15]

Conclusion

The synthesis of novel fluorinated pyridine diamines is a challenging yet highly rewarding endeavor for the medicinal chemist. It requires a strategic, multi-step approach that carefully controls regioselectivity through the orchestrated sequence of fluorination, amination, and, where necessary, the use of protecting groups. The rationale behind each synthetic choice is grounded in the fundamental principles of physical organic chemistry—understanding how the powerful electronic influence of fluorine can be harnessed to direct reactions and ultimately enhance the pharmacological properties of the final molecule. As demonstrated in the context of kinase inhibition, the strategic placement of a single fluorine atom can be the key to unlocking significant gains in potency and drug-like properties, transforming a standard scaffold into a best-in-class drug candidate. This guide serves as a foundational blueprint for researchers and drug developers looking to leverage the power of fluorine in their own discovery programs.

References

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Organic Syntheses. Retrieved from [Link]

- Google Patents. (n.d.). CN101029021A - Production of 2, 6-diamino-pyridine.

- Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.

-

ResearchGate. (2025). New Synthesis of 3-Fluoropyridine Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

ResearchGate. (2025). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. Retrieved from [Link]

-

Tantillo, D. J., et al. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Orthogonally Protected Diaminocyclopentenones as Synthons: Total Synthesis of (±)-Agelastatin A. PubMed Central. Retrieved from [Link]

-

EPFL. (n.d.). 13C NMR with 1H and 19F double decoupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). KR20100050524A - Process for the synthesis of diaminopyridine and related compounds.

-

Organic Chemistry Portal. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Chemistry Portal. Retrieved from [Link]

-

Chemistry Steps. (n.d.). BOC Protection and Deprotection of Amines. Retrieved from [Link]

- Google Patents. (n.d.). CN103420904A - Method for preparing 2,4-diaminopyridine.

-

Open Access LMU. (n.d.). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor. Retrieved from [Link]

-

Journal of Nuclear Medicine. (n.d.). “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. PubMed Central. Retrieved from [Link]

-

MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. PubMed Central. Retrieved from [Link]

-

PubMed. (2019). Streamlined Synthesis of Diaminopyridines by Pd-Catalyzed Ammonia Coupling With Deactivated Amino-Chloropyridines. PubMed. Retrieved from [Link]

-

Semantic Scholar. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

-

J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

-

PubMed. (n.d.). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PubMed Central. Retrieved from [Link]

Sources

- 1. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epfl.ch [epfl.ch]

- 3. KR20100050524A - Process for the synthesis of diaminopyridine and related compounds - Google Patents [patents.google.com]

- 4. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 5. CN103420904A - Method for preparing 2,4-diaminopyridine - Google Patents [patents.google.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

- 8. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]

- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Strategic Role of Fluorine in Modulating the Biological Activity of Pyridine Derivatives

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. Pyridine, a ubiquitous scaffold in numerous approved drugs, offers a versatile platform for structural modification. When combined, the fluorinated pyridine motif emerges as a powerful tool for optimizing drug candidates. This technical guide provides an in-depth analysis of the multifaceted roles of fluorine in tuning the biological activity of pyridine derivatives. We will explore the fundamental physicochemical consequences of fluorination—including alterations in basicity (pKa), lipophilicity, and metabolic stability—and connect these changes to their ultimate impact on pharmacodynamics and pharmacokinetics. Through detailed mechanistic explanations, practical experimental protocols, and illustrative case studies of FDA-approved drugs, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to harness the unique properties of fluorine to advance therapeutic innovation.

Introduction: The Convergence of a Privileged Scaffold and a Unique Element

The pyridine ring is a quintessential "privileged scaffold" in drug discovery, found in a multitude of therapeutic agents due to its ability to engage in various biological interactions and its favorable physicochemical properties.[1] Simultaneously, fluorine has earned the title of a "magic bullet" element in medicinal chemistry.[2] Its introduction into a drug candidate can profoundly influence a molecule's electronic distribution, conformation, and metabolic fate.[3]

The rationale for combining these two entities is compelling. Fluorinating the pyridine ring allows for the fine-tuning of its properties with a level of precision that is difficult to achieve with other substituents. This guide will deconstruct the principles behind this strategy, moving from fundamental chemical effects to tangible biological outcomes. Approximately 20% of all pharmaceuticals contain fluorine, a testament to its significant impact on drug design.[2] The strategic placement of fluorine on a pyridine ring can enhance drug potency, selectivity, metabolic stability, and overall pharmacokinetic profile, making these derivatives highly sought-after in therapeutic development.[4][5]

The Physicochemical Impact of Fluorine on the Pyridine Ring

The biological activity of a molecule is intrinsically linked to its physicochemical properties. Fluorine's unique characteristics—high electronegativity, small atomic radius, and the strength of the C-F bond—are responsible for the significant changes observed upon its incorporation into a pyridine scaffold.[3]

Modulation of Basicity (pKa)

The basicity of the pyridine nitrogen is a critical determinant of its interaction with biological targets and its pharmacokinetic properties, such as solubility and off-target activity. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect.[6] When substituted onto the pyridine ring, it reduces the electron density of the aromatic system, thereby decreasing the availability of the nitrogen's lone pair for protonation. This results in a lower pKa value, rendering the pyridine less basic.[7]

This effect is highly dependent on the position of the fluorine atom relative to the nitrogen. The effect is most pronounced with fluorine at the ortho-position (C2/C6) and diminishes at the meta- (C3/C5) and para- (C4) positions. This predictable modulation allows chemists to fine-tune a molecule's ionization state at physiological pH (7.4) to optimize target engagement and reduce potential liabilities associated with high basicity, such as hERG channel inhibition.[8]

Caption: Fluorine's inductive effect on pyridine pKa.

Table 1: Effect of Fluorination on the pKa of Pyridine

| Compound | Position of Fluorine | pKa |

| Pyridine | - | 5.23[9] |

| 2-Fluoropyridine | 2 | 0.44 |

| 3-Fluoropyridine | 3 | 2.97 |

| 2,6-Difluoropyridine | 2, 6 | -2.15 |

| (Note: pKa values can vary slightly based on measurement conditions. Sourced from various chemical databases and literature.) |

Altering Lipophilicity (logP/logD)

Lipophilicity is a critical parameter that governs a drug's absorption, distribution, membrane permeability, and metabolic clearance.[10] The effect of fluorine on lipophilicity is complex and context-dependent.[11]

-

Increased Lipophilicity : Replacing a C-H bond with a C-F bond generally increases the molecule's overall hydrophobic surface area, which can lead to an increase in lipophilicity (higher logP).[7] This is often desirable for enhancing membrane permeability.

-

Modulated Polarity : While a single fluorine atom can increase lipophilicity, the accumulation of multiple C-F bonds can create strong local dipoles and increase the molecule's overall polarity, potentially decreasing lipophilicity.[11] This dual nature allows for nuanced control over the molecule's solubility and permeability profile.[2][12]

Judicious use of fluorine can therefore increase the absorption and bioavailability of pyridine-based drugs.[2]

Enhancing Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[13][14] The primary enzymes responsible for the oxidative metabolism of xenobiotics are the cytochrome P450 (CYP) family.[15] A common metabolic pathway for aromatic rings like pyridine is hydroxylation at an electron-rich C-H bond.

The C-F bond is exceptionally strong (bond dissociation energy ~115 kcal/mol) compared to a C-H bond (~100 kcal/mol). CYP enzymes are generally unable to break the C-F bond to perform hydroxylation. Therefore, placing a fluorine atom at a metabolically susceptible position on the pyridine ring effectively blocks this metabolic pathway, increasing the drug's half-life and bioavailability.[3][4] This "metabolic shielding" is a key strategy in drug design.

Caption: Metabolic shielding by fluorine substitution.

Impact on Biological Activity and Pharmacokinetics

The physicochemical changes induced by fluorine directly translate into altered biological activity and pharmacokinetic profiles.

Binding Affinity and Selectivity

Fluorine can enhance a molecule's binding affinity to its protein target through several mechanisms:

-

Altered Electrostatics : The strong dipole of the C-F bond can alter the charge distribution of the pyridine ring, influencing electrostatic and pi-stacking interactions with amino acid residues in the binding pocket.

-

Hydrogen Bond Acceptor : The fluorine atom is a weak hydrogen bond acceptor and can form favorable interactions with suitable donors in the protein.

-

Halogen Bonding : Fluorine can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or sulfur, further anchoring the ligand in the binding site.[3]

-

Conformational Control : Fluorine can induce specific conformational preferences in adjacent side chains through steric or electronic effects (e.g., gauche effect). This can "pre-organize" the molecule into its bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity.[2][16]

Pharmacokinetic Profile (ADME)

As discussed, fluorine's influence on pKa, lipophilicity, and metabolic stability directly impacts the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug.

-

Absorption & Permeability : Optimized lipophilicity leads to improved passive diffusion across cell membranes.[2]

-

Distribution : Changes in plasma protein binding and tissue penetration can be achieved by modulating lipophilicity.

-

Metabolism : Blocking CYP-mediated oxidation leads to lower clearance and a longer half-life.[17]

-

Excretion : Reduced metabolism means the parent drug is excreted to a greater extent.

Case Studies: Fluorinated Pyridine Derivatives in FDA-Approved Drugs

The success of this strategy is best illustrated by examining drugs that have reached the market.

Table 2: Examples of FDA-Approved Drugs Containing a Fluorinated Pyridine Moiety

| Drug Name | Indication | Role of Fluorinated Pyridine |

| Vericiguat | Heart Failure | The 5-fluoro-1H-pyrazolo[3,4-b]pyridine core contributes to increased metabolic stability and lower clearance.[17] |

| Lemborexant | Insomnia | The 5-fluoropyridine moiety is crucial for achieving high in vitro binding affinity to orexin receptors and a good overall pharmacological profile.[17] |

| Dabrafenib | Melanoma | While not a pyridine, the development of Dabrafenib involved extensive fluorination studies on related aryl rings to enhance metabolic stability, providing a relevant case study.[15][18] |

| Alpelisib | Breast Cancer | Contains a fluorinated pyridin-4-one structure, where fluorination is part of optimizing the molecule's properties.[17] |

Experimental Protocols

To provide practical value for researchers, this section outlines standardized, self-validating protocols for the synthesis and evaluation of fluorinated pyridine derivatives.

Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a common method for introducing fluorine onto a pyridine ring activated by an electron-withdrawing group (e.g., nitro) or a suitable leaving group (e.g., chlorine).

Objective: Synthesize 2-fluoro-5-nitropyridine from 2-chloro-5-nitropyridine.

Materials:

-

2-chloro-5-nitropyridine

-

Spray-dried Potassium Fluoride (KF)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Methodology:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-nitropyridine (10 mmol, 1.58 g).

-

Reagent Addition: Add spray-dried potassium fluoride (20 mmol, 1.16 g). Causality Note: A 2-fold excess of KF is used to drive the reaction to completion. The KF must be anhydrous as water will compete as a nucleophile, leading to undesired hydroxypyridine byproducts.

-

Solvent Addition: Add anhydrous DMSO (40 mL). Causality Note: A polar aprotic solvent like DMSO is required to solubilize the KF salt and facilitate the nucleophilic attack.

-

Reaction: Heat the mixture to 120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

-

Workup (Quenching): Cool the reaction mixture to room temperature. Carefully pour the mixture into 200 mL of ice-cold water. The product may precipitate or can be extracted.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (2 x 50 mL) to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-fluoro-5-nitropyridine.

Bioassay Protocol: In Vitro Metabolic Stability Assay

This protocol determines the rate at which a compound is metabolized by liver enzymes, providing a key indicator of its in vivo half-life.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of a fluorinated pyridine derivative using human liver microsomes (HLM).

Caption: Workflow for a liver microsome metabolic stability assay.

Step-by-Step Methodology:

-

Preparation: Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4). Prepare a suspension of Human Liver Microsomes (HLM) at a concentration of 0.5 mg/mL in the same buffer. Prepare a solution of the NADPH regenerating system.

-

Pre-incubation: In a 96-well plate, add the HLM suspension and the test compound solution. Pre-incubate for 10 minutes at 37°C to allow the compound to equilibrate with the enzymes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution. Causality Note: NADPH is a required cofactor for CYP450 enzyme activity. A negative control well without NADPH must be included to check for non-enzymatic degradation.

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (a structurally similar, stable compound).

-

Protein Precipitation: Centrifuge the quenched samples at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate or vials for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Interpretation: Quantify the peak area of the parent compound relative to the internal standard at each time point. Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). The half-life is calculated as t1/2 = -0.693 / k.

Conclusion

The incorporation of fluorine into pyridine derivatives is a powerful and versatile strategy in modern drug discovery. It provides a rational and often predictable means to modulate key physicochemical properties, including pKa, lipophilicity, and metabolic stability. These modulations, in turn, can lead to profound improvements in a compound's biological activity, selectivity, and overall pharmacokinetic profile. As our understanding of fluorine's subtle effects on molecular interactions and metabolism continues to grow, the strategic use of fluorinated pyridines will undoubtedly remain a critical tool in the development of next-generation therapeutics.

References

-

Wikipedia. (n.d.). Organofluorine chemistry. Retrieved January 25, 2026, from [Link]

-

Yadav, M. R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Mol Divers, 27(6), 2355-2385. [Link]

-

University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. [Link]

-

Pace, V., & Holzer, W. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 24(9), 7728. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery. Retrieved January 25, 2026, from [Link]

-

Bernús, M., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

-

Daina, A., & Zoete, V. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridine Derivatives in Drug Discovery. Retrieved January 25, 2026, from [Link]

-

Goldberg, F. W., et al. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(22), 16297-16319. [Link]

-

Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(34), 18958-18974. [Link]

-

Verhoog, S., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry, 26(27), 6141-6147. [Link]

-

Goldberg, F. W., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Neely, J. M., & Rovis, T. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Journal of the American Chemical Society, 137(19), 6271-6274. [Link]

-

Khan, I., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Current Organic Chemistry. [Link]

-

Bernús, M., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved January 25, 2026, from [Link]

-

Bernús, M., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

-

Goldberg, F. W., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Khan, I., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]

-

University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved January 25, 2026, from [Link]

-

Richardson, P. (2025). meta-Selective Fluorination of Pyridine Derivatives. Synfacts, 21(09), 887. [Link]

-

Leito, I., & Kaupmees, K. (2019). Determination of pKa values of fluorocompounds in water using 19F NMR. ResearchGate. [Link]

-

Goldberg, F. W., et al. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(22), 16297-16319. [Link]

-

Goldberg, F. W., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Stepan, A. F., et al. (2012). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(12), 4047-4052. [Link]

-

Goldberg, F. W., et al. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Scilit. [Link]

-

van der Velden, J. L. J., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 62(13), e202217637. [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. d-nb.info [d-nb.info]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 17. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

A Technical Guide to 5-(4-Fluorophenyl)pyridine-3,4-diamine: A Strategic Building Block for Next-Generation Therapeutics

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 5-(4-Fluorophenyl)pyridine-3,4-diamine has emerged as a scaffold of significant interest, possessing a unique combination of structural features that render it exceptionally valuable for drug discovery programs. This guide provides an in-depth analysis of its chemical properties, core reactivity, and proven applications, with a particular focus on its role in generating the privileged imidazo[4,5-b]pyridine core, a well-established pharmacophore in oncology and other therapeutic areas. We will explore the causality behind its synthetic utility, present detailed experimental protocols, and contextualize its application in the development of targeted therapies such as kinase inhibitors.

Introduction: The Strategic Value of the Scaffold